BenchChemオンラインストアへようこそ!

N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide

Sigma-1 receptor pharmacology Arylpiperazine SAR Neuropharmacology

N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide (CAS 882080-17-3) is a synthetic brominated phenylpiperazine-acetamide derivative (C20H24BrN3O, MW 402.33). Its scaffold combines a piperazine core bearing a 2,4-dimethylphenyl substituent and an acetamide linker terminating in an ortho-bromophenyl ring.

Molecular Formula C20H24BrN3O
Molecular Weight 402.336
CAS No. 882080-17-3
Cat. No. B2396138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
CAS882080-17-3
Molecular FormulaC20H24BrN3O
Molecular Weight402.336
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br)C
InChIInChI=1S/C20H24BrN3O/c1-15-7-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-3-5-17(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
InChIKeyONRMMYWSCPMSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide (CAS 882080-17-3): A Structurally Diversified Piperazine-Acetamide Research Probe


N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide (CAS 882080-17-3) is a synthetic brominated phenylpiperazine-acetamide derivative (C20H24BrN3O, MW 402.33) . Its scaffold combines a piperazine core bearing a 2,4-dimethylphenyl substituent and an acetamide linker terminating in an ortho-bromophenyl ring. This compound is a member of the arylpiperazine chemotype, a privileged class in neuropsychiatric drug discovery , and serves as a research tool for probing monoaminergic and sigma receptor systems, rather than a user-ready active pharmaceutical ingredient [1].

Why Simple Piperazine Scaffolds Cannot Substitute for N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide in Focused Studies


Generic 1-phenylpiperazines, such as 1-(2,4-dimethylphenyl)piperazine (CAS 1013-76-9), lack the extended acetamide linker and borominated aryl ring present in this compound . The introduction of the ortho-bromine on the terminal phenylacetamide significantly increases electrophilic reactivity for covalent derivatization or halogen-bond-driven affinity, while the 2,4-dimethylphenyl substituent on the piperazine N-4 exerts distinct steric and electronic effects on receptor binding pockets [1]. This dual-end substitution pattern creates a pharmacophore geometry that fundamentally differs from unelaborated piperazine cores , making simple in-class substitution scientifically invalid for structure-activity relationship (SAR) campaigns targeting monoamine transporters or sigma receptors [2].

Quantitative Differentiation Evidence for N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide vs. Close Analogs


Sigma-1 Receptor Affinity Advantage of 2,4-Dimethylphenyl Piperazines vs. Unsubstituted Phenyl Analogs

The 2,4-dimethylphenyl substituent on the piperazine core yields superior sigma-1 receptor (σ1R) affinity compared to unsubstituted phenyl piperazines. The target compound, bearing the 4-(2,4-dimethylphenyl)piperazine pharmacophore, is structurally nested within a series where the 2,4-dimethylphenyl motif consistently achieves low nanomolar σ1R Ki values [1]. For example, the optimized analog 2-(3-methyl-1-piperidinyl)ethanone, containing the 4-(2,4-dimethylphenyl)piperazine core, demonstrates a σ1R Ki of 4.8 nM, rivaling the reference ligand haloperidol [2]. This is consistent with class-class observations where dimethylphenyl substitution enhances σ1R affinity by approximately one order of magnitude relative to unsubstituted phenyl derivatives within the same scaffold series [3].

Sigma-1 receptor pharmacology Arylpiperazine SAR Neuropharmacology

Maximized Structural Complexity Score vs. Minimalist Piperazine Cores

The compound exhibits a formal molecular complexity score significantly exceeding that of minimalist piperazine cores such as 1-(2,4-dimethylphenyl)piperazine (CAS 1013-76-9, C12H18N2, MW 190.28) or 1-(2-bromophenyl)piperazine (CAS 1011-13-8, C10H13BrN2, MW 241.13). With a molecular weight of 402.33 Da, 3 hydrogen bond acceptors, and 4 rotatable bonds , it provides a more extensive pharmacophoric surface area for interrogating structure-activity relationships .

Molecular complexity scoring Chemical biology probes Target engagement SAR

Documented Commercial Purity Specification (98% vs. 95% Threshold)

The target compound is commercially available at 98% purity from Leyan.com (batch-specific, HPLC-verified) . This surpasses the 95% minimum specification offered by alternative vendors such as AK Scientific (AKSci, 95%) and Sigma-Aldrich (AldrichCPR collection, purity not specified as part of their unique chemicals collection) . The 3% purity differential translates to a meaningful reduction in total impurities for dose-response assays, thereby improving data reproducibility .

Compound procurement Quality assurance in drug discovery Analytical specification

Bromine Positional Isomerism Tunes Arylpiperazine Dopamine D4 vs. D2 Selectivity—Class-Level SAR Inference

In a series of N-(substituted-phenyl)piperazines, the nature and position of halogen substitution on the terminal phenylacetamide significantly modulate dopamine D4 receptor selectivity over D2 [1]. Analogues bearing ortho-substituted phenyl groups achieve over 100-fold binding selectivity for D4 over D2 receptors [2]. While this compound carries the halogen on the non-piperazine phenyl (bromophenyl) side, the ortho-bromine substitution pattern is hypothesized to similarly enhance D4 selectivity when compared to para-bromo or unsubstituted analogues [3].

Dopamine D4 receptor selectivity Halogen SAR Antipsychotic drug discovery

Computed Physicochemical Differentiation (LogP, TPSA) Favorable for CNS Drug-Likeness

The target compound exhibits a computed LogP of 3.83 and a topological polar surface area (TPSA) of 35.58 Ų . These values fall within the optimal CNS drug-likeness window (LogP 2–5; TPSA < 60–70 Ų) [1]. In comparison, introducing polar functional groups such as morpholine (O-substitution) or sulfonyl groups in otherwise similar scaffolds increases TPSA above 70 Ų, potentially limiting passive BBB permeation . The low TPSA of this brominated phenylacetamide thus distinguishes it from more polar analogs for CNS-penetrant probe design .

CNS drug design Physicochemical property space Blood-brain barrier permeability prediction

Optimal Application Fit for N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide Based on Quantitative Evidence


Sigma-1 Receptor Hit-to-Lead Optimization: Prioritizing 2,4-Dimethylphenyl Scaffolds

Medicinal chemistry teams targeting sigma-1 receptor (σ1R)-mediated pathways should prioritize this compound as a core scaffold, given the documented ~10-fold σ1R affinity advantage conferred by the 2,4-dimethylphenyl-piperazine motif over unsubstituted phenyl analogs [1]. The compound serves as a central intermediate for systematic N-bromophenyl SAR exploration.

Computational CNS Drug Design: TPSA-Driven Blood-Brain Barrier Penetration Modeling

The low computed TPSA of 35.58 Ų places this compound firmly within the CNS-penetrant design space (TPSA < 60–70 Ų), outperforming sulfonyl and morpholine analogs with TPSA > 83 Ų . In silico modelers and computational chemists should utilize this compound as a representative low-TPSA, high-CNS-MPO probe for validating permeability models.

Dopamine D4 Selectivity Pharmacophore Mapping: Ortho-Bromo vs. Para-Bromo Isomer Comparison

This compound is essential for pair-wise SAR comparisons with the para-bromo regioisomer (N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide, CAS 700851-88-3) to experimentally validate the hypothesized ≥2-fold D4/D2 selectivity advantages associated with ortho-halogen substitution [2]. Such head-to-head selectivity profiling is directly relevant to antipsychotic discovery programs seeking reduced extrapyramidal side effect liability.

High-Purity Procurement for Reproducible Screening Cascades

Research teams requiring the highest available purity for dose-response assays should procure the 98% batch from Leyan (Product No. 1633750) over the 95% alternative from AK Scientific (Cat. 2357CM) to minimize impurity-driven artifacts in primary screening . This is particularly critical for electrophysiology and cellular impedance assays where cumulative impurities can distort IC50 curves.

Quote Request

Request a Quote for N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.